molecular formula C16H22I2N6O4S B1672009 Iobenguane CAS No. 80663-95-2

Iobenguane

Numéro de catalogue: B1672009
Numéro CAS: 80663-95-2
Poids moléculaire: 640.3 g/mol
Clé InChI: XNACDNPGABUBFR-FKNPGSCZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a synthetic analog of the neurotransmitter norepinephrine . This structural similarity provides its core research value, as it is actively transported into cells expressing the norepinephrine transporter (NET) . Subsequently, it is taken up into intracellular storage vesicles via the vesicular monoamine transporter (VMAT), leading to its accumulation in adrenergically innervated tissues . This mechanism makes Iobenguane an invaluable tool for investigating the function and integrity of catecholaminergic systems . In a research context, Iobenguane's applications are multifaceted. When radioiodinated, it serves as a critical probe for studying tumors of neuroendocrine origin, such as pheochromocytoma and neuroblastoma, due to its selective uptake and concentration in these cells . Furthermore, researchers utilize Iobenguane to explore cardiac sympathetic innervation and to model aspects of neurodegenerative diseases like Parkinson's disease, where postganglionic sympathetic nerve function is impaired . It is also employed in basic pharmacological studies to understand the uptake and storage mechanisms of catecholamines. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Propriétés

Key on ui mechanism of action

Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes.

Numéro CAS

80663-95-2

Formule moléculaire

C16H22I2N6O4S

Poids moléculaire

640.3 g/mol

Nom IUPAC

2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid

InChI

InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4;

Clé InChI

XNACDNPGABUBFR-FKNPGSCZSA-N

SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

SMILES isomérique

C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O

SMILES canonique

C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O

Apparence

Solid powder

Point d'ébullition

100°C

melting_point

0°C

Autres numéros CAS

80663-95-2

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(3-Iodo-(131I)benzyl)guanidine
123I Labeled 3-Iodobenzylguanidine
125I Labeled 3-Iodobenzylguanidine
3 Iodobenzylguanidine
3 Iodobenzylguanidine, 123I Labeled
3 Iodobenzylguanidine, 125I Labeled
3-Iodobenzylguanidine
3-Iodobenzylguanidine, 123I Labeled
3-Iodobenzylguanidine, 125I Labeled
Iobenguane
Iobenguane (131I)
m Iodobenzylguanidine
m-Iodobenzylguanidine
meta Iodobenzylguanidine
meta-Iodobenzylguanidine
MIBG

Origine du produit

United States

Méthodes De Préparation

Comparaison Avec Des Composés Similaires

Research Findings and Data Tables

Table 1: Clinical Trial Outcomes for Iobenguane in MPPG (Phase 2b)
Endpoint Result (%)
Primary (≥50% antihypertensive reduction) 25%
Partial Response 30%
Stable Disease 68%
12-Month Disease Control 90%
Table 2: Imaging Performance of ¹²³I-Iobenguane Formulations
Parameter High-Specific-Activity Conventional
Heart-to-Mediastinum Ratio 2.1 ± 0.3 1.6 ± 0.2
Tumor Detection Sensitivity 92% 85%

Activité Biologique

Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical compound primarily used in the diagnosis and treatment of neuroendocrine tumors, particularly pheochromocytoma and paraganglioma. Its biological activity is largely attributed to its structural similarity to norepinephrine, allowing it to be taken up by norepinephrine transporters in adrenergically innervated tissues. This article details the biological activity of iobenguane, including its pharmacokinetics, efficacy in clinical settings, and safety profiles based on diverse research findings.

Pharmacokinetics and Dosimetry

Iobenguane's pharmacokinetics reveal significant insights into its distribution and retention in various tissues. A study involving a high-specific-activity formulation of 123I-iobenguane demonstrated that the organ distribution was similar to conventional formulations but with improved heart-to-mediastinum ratios, indicating enhanced imaging capabilities for cardiac conditions .

Key Dosimetry Findings

OrganAbsorbed Dose (mSv/MBq)
Urinary Bladder Wall0.073
Intestinal Walls0.031–0.071
Salivary Glands0.064
Thyroid0.055
Kidneys0.028
Effective Dose0.027

These findings indicate that the urinary bladder wall receives the highest dose, which is critical for understanding potential side effects during treatment .

Clinical Efficacy

Iobenguane's primary clinical application is in the treatment of advanced pheochromocytoma and paraganglioma. A multicenter trial involving 74 patients demonstrated that 25% of evaluable patients achieved at least a 50% reduction in antihypertensive medication after treatment with iobenguane I-131 (Azedra) . Furthermore, tumor responses were observed in 22% of patients, highlighting its therapeutic potential.

Case Study Insights

In a pivotal study assessing the biomarker response to high-specific-activity I-131 MIBG, significant reductions in catecholamines and chromogranin A levels were noted post-treatment. Specifically:

  • Total Plasma Free Metanephrines : Complete or partial response observed in 69% of patients.
  • Serum Chromogranin A : Best response noted in 80% of patients.

These biomarkers correlate strongly with clinical outcomes, including blood pressure control and tumor response .

Safety Profile

The safety profile of iobenguane has been established through various clinical trials. In a phase 1 study involving healthy adults, no serious adverse events were reported, and any mild adverse effects were deemed unrelated to the drug . Furthermore, patients treated with iobenguane I-131 showed manageable side effects, primarily related to hematologic parameters and transient elevations in liver enzymes .

Q & A

Basic: What are the key pharmacokinetic properties of iobenguane (MIBG) that influence its diagnostic and therapeutic efficacy?

Answer:
Iobenguane’s structural similarity to norepinephrine enables uptake via norepinephrine transporters (NETs), concentrating in adrenergic tissues and neuroendocrine tumors . Key properties include:

  • Radiolabeling stability : Critical for imaging (e.g., 123I^{123}\text{I}-MIBG) and therapy (e.g., 131I^{131}\text{I}-MIBG). Stability impacts radiation dose delivery and imaging clarity .
  • Biodistribution : Uptake in heart, lungs, and adrenal medulla necessitates dosimetric adjustments to minimize off-target effects .
  • Metabolism : Hepatic metabolism and renal excretion affect clearance rates, requiring renal function monitoring in therapeutic protocols .

Table 1 : Key Pharmacokinetic Parameters of Iobenguane

ParameterDiagnostic (123I^{123}\text{I}-MIBG)Therapeutic (131I^{131}\text{I}-MIBG)
Half-life (biological)24–48 hours2–3 days
Peak uptake time24–72 hours48–96 hours
Critical organsThyroid, liverBone marrow, kidneys

Advanced: How can researchers optimize experimental design to evaluate iobenguane’s therapeutic efficacy in metastatic pheochromocytoma?

Answer:

  • Patient stratification : Include iobenguane scan-positive patients with unresectable/metastatic tumors to ensure homogeneity. Use RECIST 1.1 criteria for tumor response assessment .
  • Dosimetric protocols : Administer 185–222 MBq (5–6 mCi) for >50 kg patients; adjust for pediatric cohorts (3.7 MBq/kg) to balance efficacy and toxicity .
  • Control groups : Compare with cyclophosphamide-vincristine-dacarbazine (CVD) chemotherapy to assess survival benefits and adverse event profiles .
  • Outcome metrics : Prioritize progression-free survival (PFS), overall survival (OS), and hematologic toxicity (e.g., lymphopenia, thrombocytopenia) .

Methodological Note : Preclinical models (e.g., xenografts) should replicate human NET expression patterns to validate targeting efficiency .

Basic: What imaging protocols enhance the diagnostic accuracy of 123I^{123}\text{I}123I-MIBG scans?

Answer:

  • Image acquisition : Use SPECT/CT with low-energy high-resolution collimators 24–72 hours post-injection to maximize tumor-to-background contrast .
  • Contrast enhancement : Apply adaptive histogram equalization (AHE) to improve CT image clarity, achieving higher PSNR (peak signal-to-noise ratio) and entropy values compared to standard HE .
  • Artifact reduction : Administer potassium iodide (KI) to block thyroid uptake and reduce false positives .

Table 2 : Image Quality Metrics for AHE vs. HE in CT Scans

MetricAHEHE
PSNR (dB)42.338.7
Mean pixel value120.598.2
Entropy7.86.4

Advanced: How should researchers address contradictions in clinical trial data for iobenguane therapy?

Answer:

  • Data harmonization : Use meta-analysis to reconcile discrepancies in survival outcomes across small-sample trials (e.g., OS ranging 12–24 months in metastatic cases) .
  • Confounding variables : Adjust for heterogeneity in tumor burden, prior therapies, and genetic mutations (e.g., SDHB mutations) using multivariate regression .
  • Dosage variability : Standardize therapeutic doses (e.g., 18.5 GBq cumulative for 131I^{131}\text{I}-MIBG) to reduce outcome variability .

Case Study : Retrospective analysis of CVD vs. 131I^{131}\text{I}-MIBG trials showed conflicting PFS results (8 vs. 12 months); stratification by tumor grade resolved discrepancies .

Basic: What are the validated methods for quantifying iobenguane uptake in preclinical models?

Answer:

  • Autoradiography : Quantify 125I^{125}\text{I}-MIBG uptake in tumor xenografts using phosphor imaging plates; normalize counts to muscle background .
  • Biodistribution studies : Harvest organs 24–72 hours post-injection; measure radioactivity via gamma counters and express as %ID/g (percentage injected dose per gram) .
  • NET expression correlation : Validate uptake levels with immunohistochemistry (IHC) for NETs and correlate with therapeutic response .

Advanced: How can researchers improve the reproducibility of iobenguane-based radiopharmaceutical synthesis?

Answer:

  • Radiolabeling optimization : Use iodogen-coated tubes for 131I^{131}\text{I} labeling, achieving >95% radiochemical purity (RCP) via HPLC validation .
  • Quality control : Implement USP <823> guidelines for sterility, endotoxin testing, and stability studies (e.g., 24-hour RCP retention) .
  • Batch documentation : Record specific activity (MBq/µg) and storage conditions (−20°C, shielded containers) to minimize variability .

Basic: What ethical and safety protocols are mandated for iobenguane clinical trials?

Answer:

  • Radiation safety : Adhere to ALARA principles; monitor staff exposure with dosimeters and enforce lead shielding during administration .
  • Pediatric considerations : Obtain independent ethics committee (IEC) approval for minors; prioritize thyroid protection and long-term toxicity monitoring .
  • Informed consent : Disclose risks of myelosuppression and secondary malignancies in therapeutic trials .

Advanced: What computational models predict iobenguane’s interaction with norepinephrine transporters?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate MIBG-NET binding, focusing on transmembrane domains (TMDs) 1 and 3. Validate with site-directed mutagenesis .
  • QSAR studies : Correlate substituent effects (e.g., iodine position) with uptake efficiency; prioritize analogs with logP values 1.5–2.5 for optimal blood-brain barrier penetration .

Table 3 : Predicted Binding Affinities of MIBG Analogs

AnalogΔG (kcal/mol)NET Expression Correlation
131I^{131}\text{I}-MIBG−9.2R² = 0.87
Meta-iodobenzylguanidine−8.5R² = 0.72

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iobenguane
Reactant of Route 2
Reactant of Route 2
Iobenguane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.